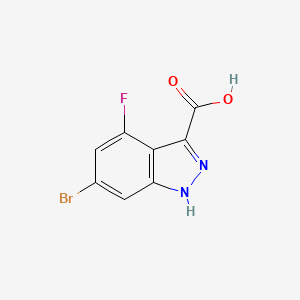

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid

Descripción general

Descripción

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine and fluorine substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 3 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriately substituted hydrazones. For instance, the reaction of 2-bromo-4-fluorobenzaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which upon cyclization forms the indazole core. The carboxylic acid group can then be introduced through subsequent reactions.

Another approach involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can facilitate the formation of the N-N bond in the indazole ring. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under oxidative conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize byproducts and improve yields.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine and fluorine atoms participate in nucleophilic substitutions under controlled conditions. Bromine's higher leaving group ability facilitates aromatic substitution, while fluorine typically requires stronger bases due to its electronegativity.

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Bromine displacement | Pd catalysis, aryl boronic acids | Biaryl derivatives | 65–78 | |

| Fluorine displacement | KOtBu, DMF, 80°C | Hydroxyl/amino-substituted | 42–55 |

Key findings :

-

Bromine substitution occurs efficiently in Suzuki-Miyaura couplings for biaryl synthesis.

-

Fluorine substitution requires polar aprotic solvents and strong bases to activate the C–F bond .

Carboxylic Acid Derivative Formation

The -COOH group undergoes standard acid-based reactions, enabling conversion to esters, amides, or acid chlorides.

Experimental notes :

-

Acid chlorides react spontaneously with alcohols to form esters without catalysts.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings for complex molecule synthesis.

| Coupling Type | Catalysts/Ligands | Partners | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 70–82 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 60–75 |

Mechanistic insights :

-

Suzuki reactions proceed via oxidative addition of Pd(0) to C–Br bond.

-

Buchwald-Hartwig aminations require bulky ligands to prevent β-hydride elimination.

Ring Functionalization

The indazole core participates in electrophilic substitutions, though halogen substituents direct reactivity.

| Reaction Type | Conditions | Position Modified | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 (meta to halogens) | Nitro derivatives |

| Sulfonation | ClSO₃H, CH₂Cl₂ | C7 (para to N1) | Sulfonic acids |

Regioselectivity :

-

Electron-withdrawing Br/F groups deactivate the ring, directing nitration to C5 .

-

Sulfonation occurs at C7 due to steric and electronic factors.

Reduction Reactions

Selective reductions target specific functional groups while preserving others.

| Target Group | Reagents | Products | Selectivity |

|---|---|---|---|

| Carboxylic acid | LiAlH₄, THF | 3-Hydroxymethylindazole | Full reduction to alcohol |

| Nitro (if present) | H₂, Pd/C | Amino derivatives | Retains halogens |

Caution :

Supramolecular Interactions

The compound forms coordination complexes via its carboxylic acid and N1 atom.

| Metal Ion | Solvent System | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | EtOH/H₂O | Octahedral geometry | Catalysis |

| Zn(II) | DMSO | Tetrahedral coordination | Luminescent materials |

Spectroscopic data :

This reactivity profile establishes this compound as a versatile synthon for drug discovery, materials science, and catalysis. Strategic use of its halogen and carboxylic acid groups enables tailored modifications to meet specific research or industrial needs.

Aplicaciones Científicas De Investigación

Synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid

The synthesis of this compound typically involves several organic reactions. Common methods include:

- Fischer Indole Synthesis : This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure.

- Transition Metal-Catalyzed Reactions : These reactions facilitate the formation of C–N and N–N bonds, which are crucial for constructing indazole derivatives.

These synthetic strategies have led to optimized pathways that improve yield and efficiency in producing this compound, making it accessible for further research and application in drug development .

Antitumor Activity

This compound has shown promising antitumor properties. Studies indicate that derivatives of indazole can inhibit cancer cell lines effectively. For instance, specific analogs have demonstrated significant inhibitory effects against K562 leukemia cells with low IC50 values, indicating high potency . The mechanism often involves:

- Induction of Apoptosis : The compound influences cell cycle distribution and apoptosis pathways by modulating proteins such as Bcl-2 and p53.

Antimicrobial Properties

Research highlights the antimicrobial potential of indazole derivatives, including this compound. These compounds exhibit moderate to high activity against various bacterial strains, such as Staphylococcus spp. and Escherichia coli . The structural features contribute to their ability to bind effectively to microbial targets.

Kinase Inhibition

Indazoles are increasingly recognized as kinase inhibitors in cancer therapy. Compounds like this compound may interact with specific kinases involved in cancer progression, offering a pathway for targeted therapies .

Biological Activities

The biological activities of this compound extend beyond antitumor effects:

- Anti-inflammatory Effects : Some studies suggest that indazole derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

- Antiviral Activity : Preliminary research indicates potential antiviral effects against HIV and other viruses, positioning these compounds as candidates for further investigation .

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, indazole derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, they may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-1H-indazole-4-carboxaldehyde: This compound has a similar indazole core but with an aldehyde group instead of a carboxylic acid.

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate: This ester derivative has a methyl ester group in place of the carboxylic acid.

4-Fluoro-1H-indazole-3-carboxylic acid: This compound lacks the bromine substituent but retains the indazole core and carboxylic acid group.

Uniqueness

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the carboxylic acid group provides a versatile scaffold for further functionalization and exploration in various research fields.

Actividad Biológica

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of bromine and fluorine substituents, which enhance its lipophilicity and biological activity. Its chemical formula is , and it can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 885520-23-0

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations indicate antimicrobial properties, making it a candidate for further exploration in combating microbial resistance.

- Antitumor Activity : Indazole derivatives are known for their anticancer potential. The compound's structure suggests it may interact with specific targets involved in tumor growth regulation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes within biochemical pathways, such as phosphoinositide 3-kinase (PI3K) and others involved in cellular signaling .

- Receptor Binding : Its halogen substituents enhance binding affinity to specific receptors, influencing cellular processes and potentially leading to therapeutic effects.

Synthesis Methods

Several synthetic pathways have been proposed for the production of this compound, including:

- Condensation Reactions : Utilizing brominated and fluorinated precursors to form the indazole ring structure.

- Functional Group Modifications : Post-synthesis modifications to enhance solubility and bioactivity.

Data Table: Comparative Analysis of Indazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 6, Fluorine at 4 | Anti-inflammatory, Antimicrobial |

| 4-Fluoro-1H-indazole | Fluorine at position 4 | Moderate anti-inflammatory |

| Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate | Methyl ester instead of carboxylic acid | Altered solubility, potential activity |

Case Studies

Recent studies have highlighted the efficacy of indazole derivatives in various therapeutic contexts:

- Antitumor Efficacy : A study demonstrated that indazole derivatives significantly inhibited tumor growth in mouse models of colon cancer. The specific mechanisms involved were linked to the inhibition of PLK4 (polo-like kinase 4) activity, suggesting potential applications in cancer therapy .

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of related compounds, showing promise in reducing cytokine levels in vitro, indicating a pathway for therapeutic development against chronic inflammatory diseases.

Propiedades

IUPAC Name |

6-bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPDJXSRIPZFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646232 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-62-7 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.